molecular formula C12H13NO2 B13684129 2,4-Dimethoxy-7-methylquinoline

2,4-Dimethoxy-7-methylquinoline

Cat. No.: B13684129
M. Wt: 203.24 g/mol
InChI Key: PEYVQEMTQKJZCA-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-7-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of methoxy groups at positions 2 and 4, along with a methyl group at position 7, imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-7-methylquinoline typically involves the cyclization of appropriate precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminoacetophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-7-methylquinoline undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethoxy-7-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-7-methylquinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxyquinoline: Lacks the methyl group at position 7.

    7-Methylquinoline: Lacks the methoxy groups at positions 2 and 4.

    2-Methoxy-7-methylquinoline: Lacks one methoxy group at position 4

Uniqueness

2,4-Dimethoxy-7-methylquinoline is unique due to the combined presence of methoxy groups at positions 2 and 4 and a methyl group at position 7. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2,4-dimethoxy-7-methylquinoline

InChI

InChI=1S/C12H13NO2/c1-8-4-5-9-10(6-8)13-12(15-3)7-11(9)14-2/h4-7H,1-3H3

InChI Key

PEYVQEMTQKJZCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)OC)OC

Origin of Product

United States

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